Cas no 13297-35-3 (3-Ethylquinoxalin-2(1H)-one)
3-Ethylquinoxalin-2(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Ethylquinoxalin-2(1H)-one
- 2(1H)-Quinoxalinone,3-ethyl-
- 3-Ethyl-1,2-dihydroquinoxalin-2-one
- 3-ethyl-1H-quinoxalin-2-one
- 3-ethylquinoxaline-2-one
- 3-Aethyl-1H-chinoxalin-2-on
- 3-ethyl-1,2-dihydro-2-oxoquinoxaline
- 3-ethyl-3,4-dihydroquinoxalin-2(1H)-one
- 3-ethylquinoxalin-2-ol
- ethyldihydroquinoxalinone
- 3-ETHYL-2(1H)-QUINOXALONE
- A888235
- DZBGIZOIMSCJLV-UHFFFAOYSA-N
- Maybridge1_005439
- AKOS015838498
- MLS000778487
- 2-Quinoxalinol, 3-ethyl-
- J-512439
- AKOS005751234
- Y13473
- 3-Ethyl-2(1H)-quinoxalinone #
- DTXSID80344853
- CHEMBL1382903
- HMS2757G12
- SMR000415281
- KE-0700
- HMS556P05
- FT-0615643
- MFCD00052595
- 3-Ethyl-2-quinoxalinol
- SCHEMBL10175661
- SCHEMBL1905589
- 13297-35-3
- CS-0012566
- STL151417
-
- MDL: MFCD00052595
- Inchi: 1S/C10H10N2O/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13)
- InChI Key: DZBGIZOIMSCJLV-UHFFFAOYSA-N
- SMILES: O=C1C(CC)=NC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 174.07900
- Monoisotopic Mass: 174.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 41.5Ų
Experimental Properties
- Density: 1.22
- Melting Point: 194-196 °C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.624
- PSA: 45.75000
- LogP: 1.48550
3-Ethylquinoxalin-2(1H)-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Ethylquinoxalin-2(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038485-5g |
3-Ethylquinoxalin-2(1H)-one |
13297-35-3 | 95% | 5g |
224.40 USD | 2021-06-15 | |
| Chemenu | CM141733-10g |
3-Ethyl-1,2-dihydroquinoxalin-2-one |
13297-35-3 | 95% | 10g |
$394 | 2021-08-05 | |
| Ambeed | A892951-5g |
3-Ethylquinoxalin-2(1H)-one |
13297-35-3 | 95+% | 5g |
$497.0 | 2024-04-24 | |
| Chemenu | CM141733-250mg |
3-Ethyl-1,2-dihydroquinoxalin-2-one |
13297-35-3 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM141733-1g |
3-Ethyl-1,2-dihydroquinoxalin-2-one |
13297-35-3 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM141733-5g |
3-Ethyl-1,2-dihydroquinoxalin-2-one |
13297-35-3 | 95%+ | 5g |
$*** | 2023-03-30 | |
| abcr | AB303879-1 g |
3-Ethyl-1,2-dihydroquinoxalin-2-one, 95%; . |
13297-35-3 | 95% | 1 g |
€187.10 | 2023-07-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1082579-1g |
3-ethyl-2-Quinoxalinol |
13297-35-3 | 95+% | 1g |
¥1900.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1082579-5g |
3-ethyl-2-Quinoxalinol |
13297-35-3 | 95+% | 5g |
¥4680.00 | 2024-08-09 | |
| A2B Chem LLC | AE37591-1mg |
3-Ethyl-1,2-dihydroquinoxalin-2-one |
13297-35-3 | >95% | 1mg |
$201.00 | 2024-04-20 |
3-Ethylquinoxalin-2(1H)-one Suppliers
3-Ethylquinoxalin-2(1H)-one Related Literature
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Wenxuan Xue,Yingpeng Su,Ke-Hu Wang,Rong Zhang,Yawei Feng,Lindan Cao,Dangfeng Huang,Yulai Hu Org. Biomol. Chem. 2019 17 6654
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Rajat Saha,Suman Sengupta,Sanjoy Kumar Dey,Ian M. Steele,Arindam Bhattacharyya,Susobhan Biswas,Sanjay Kumar RSC Adv. 2014 4 49070
Additional information on 3-Ethylquinoxalin-2(1H)-one
Introduction to 3-Ethylquinoxalin-2(1H)-one (CAS No: 13297-35-3) and Its Emerging Applications in Chemical Biology
3-Ethylquinoxalin-2(1H)-one, identified by the chemical compound identifier CAS No: 13297-35-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the quinoxaline class of molecules, which are known for their broad spectrum of pharmacological applications, including antimicrobial, antiviral, and anticancer properties. The presence of an ethyl group at the 3-position and a carbonyl group at the 2-position of the quinoxaline core enhances its interactability with biological targets, making it a valuable scaffold for drug discovery and medicinal chemistry research.
The structural framework of 3-Ethylquinoxalin-2(1H)-one consists of a fused bicyclic system comprising a benzene ring and a pyrazine ring, with the ethyl substituent and carbonyl functionality strategically positioned to modulate electronic and steric properties. This arrangement allows for diverse interactions with biological macromolecules, particularly enzymes and receptors, which are critical for therapeutic intervention. The compound’s ability to engage with these targets has been explored in several recent studies, highlighting its potential as a lead compound or intermediate in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-Ethylquinoxalin-2(1H)-one and biological targets. These studies have revealed that the compound can bind to specific pockets on enzymes such as kinases and phosphodiesterases, which are implicated in various diseases. The ethyl group at the 3-position appears to play a crucial role in stabilizing these interactions through hydrophobic interactions, while the carbonyl group at the 2-position engages in hydrogen bonding with polar residues on the target proteins. This dual interaction mechanism enhances the compound’s binding affinity and selectivity.
In addition to its enzyme-targeting capabilities, 3-Ethylquinoxalin-2(1H)-one has been investigated for its potential antimicrobial properties. Preliminary studies have demonstrated that derivatives of this compound exhibit inhibitory effects against certain bacterial and fungal strains. The mechanism behind this activity is believed to involve disruption of essential cellular processes, such as DNA replication or metabolic pathways. The presence of the quinoxaline core is particularly conducive to such interactions, as it can mimic natural biomolecules and interfere with their function. Further research is ongoing to optimize these derivatives for improved efficacy and reduced toxicity.
The pharmaceutical industry has shown considerable interest in 3-Ethylquinoxalin-2(1H)-one as a scaffold for drug development due to its versatility and potential therapeutic benefits. Researchers are exploring various synthetic strategies to modify the structure of this compound, aiming to enhance its pharmacokinetic properties while maintaining or improving its biological activity. For instance, introducing additional functional groups or altering the substitution pattern can fine-tune the compound’s solubility, bioavailability, and metabolic stability. These modifications are essential for translating laboratory findings into viable clinical candidates.
One particularly promising area of research involves the use of 3-Ethylquinoxalin-2(1H)-one in combination therapies. By pairing this compound with other drugs that target different aspects of a disease pathway, researchers hope to achieve synergistic effects that surpass those observed with single-agent treatments. Such combinations are especially relevant in oncology, where resistance mechanisms often limit the effectiveness of conventional therapies. Preclinical studies have suggested that 3-Ethylquinoxalin-2(1H)-one can enhance the efficacy of existing chemotherapeutic agents when used in tandem, potentially leading to more robust treatment regimens for cancer patients.
The synthesis of 3-Ethylquinoxalin-2(1H)-one has also been optimized to ensure scalability and cost-effectiveness for industrial applications. Modern synthetic methodologies have enabled chemists to produce this compound in high yields with minimal environmental impact. Green chemistry principles have been incorporated into these processes, such as using solvent-free reactions or catalytic systems that reduce waste generation. These advancements not only improve efficiency but also align with global efforts to promote sustainable chemical manufacturing practices.
Looking ahead, the future prospects for 3-Ethylquinoxalin-2(1H)-one appear promising as ongoing research continues to uncover new applications and refine existing ones. The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of novel derivatives with enhanced properties, further expanding the therapeutic potential of this scaffold. Additionally, advances in delivery systems, such as nanoparticles or prodrugs, hold promise for improving how 3-Ethylquinoxalin-2(1H)-one and its derivatives are administered to patients.
In conclusion,3-Ethylquinoxalin-2(1H)-one (CAS No: 13297-35-3) represents a significant advancement in chemical biology due to its structural versatility and broad range of potential applications. Its ability to interact with biological targets makes it a valuable asset in drug development efforts aimed at treating various diseases. As research progresses,this compound is poised to play an increasingly important role in shaping future therapeutic strategies,providing hope for improved patient outcomes worldwide.
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